molecular formula C16H14O2 B13522950 (1R,2R)-2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid

(1R,2R)-2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13522950
M. Wt: 238.28 g/mol
InChI Key: YSFXBAUZQRXFLW-LSDHHAIUSA-N
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Description

(1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is characterized by the presence of a cyclopropane ring substituted with a biphenyl group and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable biphenyl derivative. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to generate the cyclopropane ring. The reaction conditions often include an inert atmosphere and a solvent such as diethyl ether or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, chiral catalysts or auxiliaries may be employed to ensure the desired stereochemistry is achieved consistently.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

(1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring’s strained nature allows it to participate in unique chemical transformations, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound with different stereochemistry.

    Cyclopropane-1-carboxylic acid: A simpler analog without the biphenyl group.

    Biphenyl-4-carboxylic acid: Lacks the cyclopropane ring.

Uniqueness

(1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a chiral cyclopropane ring and a biphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(1R,2R)-2-(4-phenylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H14O2/c17-16(18)15-10-14(15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14-15H,10H2,(H,17,18)/t14-,15+/m0/s1

InChI Key

YSFXBAUZQRXFLW-LSDHHAIUSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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